molecular formula C12H19N5O2S B1415722 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1170389-76-0

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1415722
CAS No.: 1170389-76-0
M. Wt: 297.38 g/mol
InChI Key: KDLHIQWJICXNIH-UHFFFAOYSA-N
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Description

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
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Biological Activity

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OSC_{15}H_{20}N_4OS, with a molecular weight of approximately 304.41 g/mol. The structure features a pyrazole ring linked to a triazole thiol group, which is significant for its biological interactions.

The biological activity of triazole derivatives often involves modulation of various cellular pathways. The mechanism by which this compound exerts its effects can be summarized as follows:

  • Inhibition of Enzyme Activity : Triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : The thiol group can participate in redox reactions, potentially leading to antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anticancer Activity

Numerous studies have assessed the anticancer properties of related triazole compounds. For instance:

CompoundCell LineIC50 (µM)Reference
5-(3-Ethoxy-1-ethyl-pyrazol-4-yl)-triazole derivativeMDA-MB-231 (Breast Cancer)15.0Liu et al., 2012
Triazole derivativeIGR39 (Melanoma)10.5Hafez et al., 2016
Triazole derivativePanc-1 (Pancreatic Cancer)12.0PMC9416745

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential has also been explored:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLPMC7412134
Escherichia coli64 µg/mLPMC7412134

These results indicate that the compound possesses notable antibacterial properties.

Case Studies

Case Study 1: Anticancer Efficacy
In a study by Liu et al. (2012), a series of pyrazole derivatives were synthesized, including the target compound. The study utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, revealing that compounds with similar structural motifs had potent anticancer effects.

Case Study 2: Antimicrobial Activity
Hafez et al. (2016) investigated the antimicrobial properties of several triazole derivatives. The study demonstrated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, underscoring the therapeutic potential of these compounds in treating infections.

Properties

IUPAC Name

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-4-16-8-9(11(15-16)19-5-2)10-13-14-12(20)17(10)6-7-18-3/h8H,4-7H2,1-3H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLHIQWJICXNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

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